2-(Aminomethyl)morpholine

Catalog No.
S1521615
CAS No.
116143-27-2
M.F
C5H12N2O
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)morpholine

CAS Number

116143-27-2

Product Name

2-(Aminomethyl)morpholine

IUPAC Name

morpholin-2-ylmethanamine

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2

InChI Key

OXYALYJRWGRVAM-UHFFFAOYSA-N

SMILES

C1COC(CN1)CN

Canonical SMILES

C1COC(CN1)CN

Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Asymmetric Synthesis.

Application Summary: 2-(Aminomethyl)morpholine is used in the asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . This process is crucial for the production of chiral morpholines, which are key intermediates for bioactive compounds .

Methods of Application: The method involves the use of a rhodium catalyst bearing a large bite angle . The process involves forming the stereocenter before, during, or after cyclization . The hydrogenated products could be transformed into key intermediates for bioactive compounds .

Results or Outcomes: A variety of 2-substituted chiral morpholines could be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee) .

Synthesis of Morpholines

Scientific Field: This application is also in the field of Organic Chemistry, specifically in the area of Heterocyclic Compound Synthesis.

Application Summary: 2-(Aminomethyl)morpholine is used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Methods of Application: The synthesis involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .

Results or Outcomes: This method has led to recent advances in the synthesis of morpholines and their carbonyl-containing analogs .

Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors

Scientific Field: This application falls under the field of Medicinal Chemistry and Drug Discovery.

Application Summary: 2-(Aminomethyl)morpholine is used in the development of potent and selective CHK1 inhibitors . These inhibitors are important in cancer therapeutics, as CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response network .

Methods of Application: The development process involves structure-guided evolution of pyrazolopyridine inhibitors, with 2-(Aminomethyl)morpholine being used to introduce a range of alkylamino substituents .

Results or Outcomes: The result is the identification of a potent and highly selective isoquinoline CHK1 inhibitor (SAR-020106), which has shown efficacy in vivo .

Synthesis of New Morpholine Derivatives

Scientific Field: This application is in the field of Organic Chemistry, specifically in the area of Heterocyclic Compound Synthesis.

Application Summary: 2-(Aminomethyl)morpholine is used in the synthesis of new morpholine derivatives bearing various functional groups . These derivatives are synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction .

Results or Outcomes: The method has led to the successful synthesis of new morpholine derivatives in high yields .

2-(Aminomethyl)morpholine is an organic compound characterized by the presence of both morpholine and an aminomethyl group. Its molecular formula is C6H14N2OC_6H_{14}N_2O and it has a molecular weight of approximately 130.19 g/mol. The compound features a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, making it a secondary amine. This structure contributes to its basicity and reactivity in various

2-(Aminomethyl)morpholine undergoes several typical reactions associated with secondary amines. These include:

  • Alkylation Reactions: It can react with alkyl halides to form N-alkyl derivatives.
  • Acid-Base Reactions: The compound can react with acids to form corresponding salts, such as morpholinium salts.
  • Formation of Amides: It can react with carboxylic acids to produce amides, a reaction often utilized in organic synthesis.
  • Nitrosation: Under certain conditions, it can be nitrosated to form nitrosamines, which are of interest due to their potential carcinogenic properties .

2-(Aminomethyl)morpholine exhibits biological activity that makes it relevant in pharmacological contexts. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals. Morpholine derivatives, including this compound, have shown activity against certain bacteria and fungi, indicating potential applications as antimicrobial agents. Additionally, its structure allows for modifications that can enhance biological activity, making it a valuable compound in medicinal chemistry .

The synthesis of 2-(Aminomethyl)morpholine typically involves the following methods:

  • Direct Amination: Reacting morpholine with formaldehyde or paraformaldehyde in the presence of reducing agents can yield 2-(Aminomethyl)morpholine.
  • Hydrogenation of Morpholine Derivatives: Starting from other morpholine derivatives that contain reactive functional groups can lead to the formation of 2-(Aminomethyl)morpholine through hydrogenation processes.
  • One-Pot Synthesis: Recent studies have reported one-pot reactions that yield 2-(Aminomethyl)morpholine with high yields and selectivity, showcasing advancements in synthetic methodologies .

2-(Aminomethyl)morpholineSecondary AmineModerateAntimicrobialPharmaceuticals, AgricultureMorpholineSecondary AmineLowLimitedSolvent, pH Adjuster4-(Aminobutyl)morpholineSecondary AmineModerateAntimicrobialPharmaceuticalsN,N-DimethylmorpholineTertiary AmineLowLimitedSolvent, Chemical Synthesis

This comparison highlights the uniqueness of 2-(Aminomethyl)morpholine due to its specific functional groups that enhance its reactivity and biological activity compared to other morpholine derivatives.

Studies on the interactions of 2-(Aminomethyl)morpholine with other compounds reveal its potential as a ligand in coordination chemistry. For instance, it has been shown to form stable complexes with metal ions such as nickel(II), enhancing its utility in catalysis and materials science. These interactions are significant for developing new materials and catalysts that leverage the unique properties of this compound .

Several compounds share structural similarities with 2-(Aminomethyl)morpholine, including:

  • Morpholine: A parent compound lacking the aminomethyl group; it is less basic and less nucleophilic than 2-(Aminomethyl)morpholine due to the absence of additional amine functionality.
  • 4-(Aminobutyl)morpholine: This compound has a longer alkyl chain and exhibits different solubility and reactivity profiles.
  • N,N-Dimethylmorpholine: A dimethylated derivative that shows different chemical properties due to steric hindrance.

Comparison Table

CompoundStructure TypeBasicityBiological Activity

The history of 2-(Aminomethyl)morpholine is intrinsically linked to the broader development of morpholine chemistry. The parent morpholine structure was first named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. This heterocyclic compound containing both amine and ether functional groups has since become a foundational scaffold in organic chemistry. The specific derivative 2-(Aminomethyl)morpholine emerged as researchers explored various substitution patterns on the morpholine ring, seeking molecules with enhanced biological activities and improved physicochemical properties. Early synthetic methods for morpholines involved the dehydration of diethanolamine with concentrated sulfuric acid or reactions of bis(2-chloroethyl)ether with ammonia. The industrial production of morpholine derivatives advanced significantly when processes were developed using diethylene glycol and ammonia under high temperature and pressure conditions in the presence of hydrogen and suitable catalysts.

Evolution of 2-(Aminomethyl)morpholine in Scientific Literature

The scientific literature surrounding 2-(Aminomethyl)morpholine has grown substantially over recent decades. Initially, publications focused primarily on synthetic methodologies and basic characterization. As analytical techniques improved, researchers began exploring more sophisticated applications and structure-activity relationships. The compound, identified by CAS number 116143-27-2, has been increasingly featured in publications related to pharmaceutical development and organic synthesis. Literature from the early 2000s began highlighting the importance of the morpholine scaffold in drug discovery, with numerous papers examining its potential as a pharmacophore in various therapeutic targets. The evolution of research on 2-(Aminomethyl)morpholine reflects the broader trend in heterocyclic chemistry toward more targeted, application-driven investigations. Modern synthetic approaches have become more stereoselective and environmentally conscious, as evidenced by recent publications describing green synthesis methods for morpholine derivatives. The compound's appearance in patent literature further underscores its growing industrial and commercial significance.

Significance in Contemporary Chemical Research

2-(Aminomethyl)morpholine has emerged as a compound of considerable interest in contemporary research due to its unique structural features combining the morpholine heterocycle with a primary amine functionality. This dual functionality creates opportunities for diverse chemical transformations and applications in medicinal chemistry. The compound has gained attention as a building block for the synthesis of more complex bioactive molecules, particularly those targeting central nervous system (CNS) disorders. With a molecular weight of 116.16 g/mol and chemical formula C5H12N2O, it provides an ideal scaffold for further derivatization while maintaining drug-like properties. Research has demonstrated its utility as a ligand for metal complexes, including its reaction with nickel(II) nitrite to form trans-bis[2-(aminomethyl)morpholine]dinitronickel(II). Contemporary researchers have leveraged the compound's balanced lipophilicity and hydrophilicity to create molecules with improved blood-brain barrier permeability, a crucial factor in developing effective CNS-active compounds.

Morpholine Scaffold as a Privileged Structure

The morpholine ring system has earned recognition as a privileged structure in medicinal chemistry and drug design. A comprehensive review published in 2019 explicitly classified morpholine as a privileged scaffold, highlighting its presence in numerous approved and experimental drugs. This six-membered heterocycle containing both oxygen and nitrogen atoms provides a versatile platform for drug development with several advantageous properties. The morpholine ring contributes to favorable physicochemical characteristics, including enhanced water solubility compared to purely lipophilic structures while maintaining sufficient lipophilicity for membrane permeability. In CNS-active compounds, morpholine moieties serve multiple critical functions: (1) enhancing potency through specific molecular interactions, (2) acting as a scaffold directing the spatial orientation of pharmacophoric groups, and (3) improving pharmacokinetic properties, particularly blood-brain barrier penetration. The significance of morpholine derivatives in modern drug discovery is further emphasized by their ranking as the ninth most common heterocycle in new small-molecule drugs approved by the FDA between 2013 and 2023. This prevalence underscores the enduring value of the morpholine scaffold in addressing diverse therapeutic targets.

Research Scope and Limitations

Current research on 2-(Aminomethyl)morpholine spans synthetic methodology, medicinal chemistry applications, and structure-property relationships. While significant advances have been made, several limitations and knowledge gaps persist. One primary challenge involves the development of more efficient, stereoselective synthetic routes. Though methods exist for creating substituted morpholines, many require multiple steps with moderate yields. Recent innovations such as the four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols represent important advances, but opportunities remain for more streamlined approaches. Another limitation concerns the comprehensive characterization of biological activities. While the morpholine scaffold broadly has established pharmacological relevance, the specific biological profile of 2-(Aminomethyl)morpholine derivatives requires further elucidation. Research scope must expand to include more systematic evaluation of structure-activity relationships, particularly regarding stereochemistry and its impact on biological targets. Additionally, computational studies predicting ADME properties (absorption, distribution, metabolism, and excretion) would complement experimental data and facilitate the rational design of 2-(Aminomethyl)morpholine derivatives with optimized pharmacokinetic profiles.

XLogP3

-1.5

Dates

Modify: 2023-08-15

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